6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Description
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogen-rich benzimidazole derivative characterized by bromo (Br) and difluoro (F) substitutions at positions 4, 5, and 6, along with a trifluoromethyl (-CF₃) group at position 2. This compound belongs to a class of molecules widely studied for their biological activity, particularly in antiparasitic applications, due to their structural similarity to clinically used benzimidazoles like albendazole and mebendazole .
Properties
Molecular Formula |
C8H2BrF5N2 |
|---|---|
Molecular Weight |
301.01 g/mol |
IUPAC Name |
6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrF5N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
ZGTIUPZZQUHELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles.
Scientific Research Applications
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Key Observations :
- Fluorination Patterns : The tetrafluoro analog (C4–C7 fluorinated) exhibits optimized structural overlap with crystallized forms, suggesting fluorination enhances conformational stability . The difluoro substitution in the target compound may balance electronic effects and steric bulk compared to highly fluorinated analogs.
Key Observations :
- Halogen Position : Chlorine at C5 (compound 60) confers exceptional potency (IC₅₀ = 0.042 µM), likely due to optimal steric and electronic interactions with parasitic tubulin . The target compound’s bromo at C6 and difluoro at C4/C5 may modulate binding affinity differently.
- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and hydrophobic interactions across analogs, a feature retained in the target compound .
Physical and Computational Properties
Data from dichloro and tetrafluoro analogs provide indirect insights:
Key Observations :
- Dichloro Analog : Higher density and boiling point compared to the difluoro target, likely due to Cl’s larger atomic radius and polarizability .
- Computational Stability : The tetrafluoro analog’s low RMSD (0.12 Å) indicates strong agreement between optimized and crystallized structures, suggesting fluorination enhances structural predictability .
Biological Activity
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative known for its diverse biological activities. The compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by data tables and relevant case studies.
- Molecular Formula : C8H2BrF5N2
- Molecular Weight : 301.01 g/mol
- CAS Number : 1980033-94-0
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole |
| InChI Key | ZGTIUPZZQUHELX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study focused on various fluoro-benzimidazole derivatives found that compounds structurally similar to 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole demonstrated potent activity against a range of pathogenic microorganisms.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted against several strains of bacteria, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentrations (MIC) for related compounds ranged from 0.49 to 0.98 µg/mL against E. coli strains, indicating strong antimicrobial potential .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli O157:H7 | 0.49 |
| E. coli ATCC 8739 | 0.98 |
| Salmonella typhimurium ATCC 13311 | <1.00 |
Anticancer Activity
The benzimidazole scaffold has been widely studied for its anticancer properties. The compound’s ability to interact with biological targets such as enzymes involved in cell proliferation and apoptosis has been highlighted in various studies.
The mechanism of action involves binding to specific enzymes and receptors, influencing their activity. For instance, docking studies suggest that benzimidazole derivatives can effectively bind to phosphofructokinase-2, an enzyme critical in cancer metabolism .
Biochemical Interactions
Benzimidazoles are known to form hydrogen bonds and participate in π-π interactions with biological macromolecules. These interactions contribute to their pharmacological effects and make them suitable candidates for drug development.
Research Findings
A comparative analysis of benzimidazole derivatives revealed that those with fluorinated substituents exhibited enhanced biological activity due to increased lipophilicity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
